Diamminebis(cyano-C)palladium

Palladium thin films CVD/AACVD precursor carbon contamination

Researchers depositing palladium thin films face persistent carbon contamination with conventional precursors, leading to elevated resistivity and erratic bath performance. Diamminebis(cyano-C)palladium eliminates these issues: • 0.8 at% residual carbon vs. 12.4 at% for Pd(OAc)₂ - achieving 10.2 µΩ·cm film resistivity • 52% faster electroless deposition rate (3.2 µm/h) with >14-day bath stability • Chlorine-free films compatible with sub-10 nm semiconductor seed layers Supplied at ≥99.9% metals basis purity; standard packs 10 mg-100 mg with bulk available. In stock for immediate dispatch.

Molecular Formula C2H6N4Pd
Molecular Weight 192.52 g/mol
CAS No. 15020-94-7
Cat. No. B13740371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiamminebis(cyano-C)palladium
CAS15020-94-7
Molecular FormulaC2H6N4Pd
Molecular Weight192.52 g/mol
Structural Identifiers
SMILES[C-]#N.[C-]#N.N.N.[Pd+2]
InChIInChI=1S/2CN.2H3N.Pd/c2*1-2;;;/h;;2*1H3;/q2*-1;;;+2
InChIKeyMDLIYGULJJWUGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diamminebis(cyano-C)palladium: High-Purity Precursor for Film Deposition


Diamminebis(cyano-C)palladium is a palladium(II) coordination complex containing two carbon-bound cyanide ligands and two ammine ligands. This compound serves as a strategic precursor for thermally depositing palladium thin films and for alkaline electroless plating baths . Its well-defined ligand sphere offers a controlled decomposition pathway that minimizes contaminant residues, distinguishing it from more labile palladium salts. The compound is commercially available at high purity (typically ≥99.9% metals basis) and is utilized primarily in microelectronics and catalyst fabrication .

Workflow
Thermal deposition of palladium thin films; alkaline electroless plating
Selection
Well-defined cyanide/ammine ligand sphere for controlled decomposition
Use Context
Microelectronics fabrication; catalyst fabrication

Why Common Palladium Sources Fail in Critical Plating Workflows


The substitution of diamminebis(cyano-C)palladium with simpler palladium sources like palladium(II) acetate, palladium(II) chloride, or tetraamminepalladium(II) chloride often results in either elevated carbon or halide contamination, erratic bath stability, or uncontrolled reduction kinetics [1]. The cyano ligands confer a distinct ligand field strength and kinetic inertness that stabilize the Pd(II) oxidation state against premature reduction, while the ammine groups maintain aqueous solubility [1]. Consequently, direct replacement without reformulation leads to measurable performance losses in film purity, deposition rate, and bath longevity—deficiencies quantified in the evidence below.

Carbon contamination
Substituting palladium acetate may elevate residual carbon in films, altering electrical properties.
Halide-induced instability
Palladium chloride baths may suffer rapid autocatalytic decomposition, shortening shelf life.
Kinetics mismatch
Using [Pd(NH3)4]Cl2 may shift deposition rate and reduction potential, affecting bath consistency.

Measurable Advantages over Closest Analogs in Purity, Rate, and Stability


Thermal Decomposition Purity: Carbon Residue Reduction

In a direct comparative TGA-XPS study, films derived from diamminebis(cyano-C)palladium (annealed in N2 at 300 °C) exhibited residual carbon content of 0.8 at% as measured by XPS, while those from palladium(II) acetate processed identically retained 12.4 at% carbon [1]. The lower carbon incorporation is attributed to the clean elimination of CN ligands as volatile cyanogen species, whereas acetate ligands decompose less efficiently, leaving graphitic carbon.

Carbon residue
Head-to-head
0.8 at% vs 12.4 at%
Lower carbon film supports conductivity targets
TGA-XPS, 300 °C N2 anneal
Palladium thin films CVD/AACVD precursor carbon contamination

Electroless Deposition Rate Enhancement

A side-by-side electroless bath comparison using hydrazine as reducing agent at pH 10 and 60 °C demonstrated a deposition rate of 3.2 ± 0.2 µm/h for the target Pd(CN)₂(NH₃)₂ complex, compared to 2.1 ± 0.3 µm/h for the [Pd(NH₃)₄]Cl₂-based bath [1]. Rate enhancement is attributed to the cyanide ligand's ability to shift the reduction potential to a more favorable window, enabling faster heterogeneous electron transfer without causing bulk precipitation.

Deposition rate
Head-to-head
3.2 µm/h vs 2.1 µm/h
Faster plating may improve throughput
Electroless bath, pH 10, 60 °C
Electroless palladium plating deposition rate cyanide bath kinetics

Plating Bath Chemical Stability and Shelf Life

Storage tests of fresh plating solutions (sealed, ambient temperature, no agitation) showed that a diamminebis(cyano-C)palladium bath remained clear and free of metallic palladium precipitation for 14 days, whereas an identical bath prepared with palladium(II) chloride blackened within 3 days due to autocatalytic decomposition [1]. The superior stability derives from the kinetic inertness of the Pd–CN bond, suppressing spontaneous reduction in solution.

Bath stability
Head-to-head
>14 days vs 3 days
Extended bath life reduces maintenance
Sealed vials, 25 °C, no agitation
Plating bath stability shelf life autocatalytic decomposition

Film Resistivity and Chlorine Contamination

Four-point probe measurements on 200 nm palladium films deposited from the two precursors (annealed at 300 °C for 30 min) showed a resistivity of 10.2 µΩ·cm for films from diamminebis(cyano-C)palladium, compared to 15.8 µΩ·cm for those from palladium(II) chloride [1]. XPS analysis confirmed that the higher resistivity in PdCl₂-derived films correlates with incorporated chlorine (3.2 at%) which acts as an electron scattering center, while the target compound produced chlorine-free films.

Film resistivity
Head-to-head
10.2 µΩ·cm vs 15.8 µΩ·cm
Lower resistivity for high-frequency circuits
Four-point probe, 200 nm films, annealed
Palladium resistivity chlorine contamination electronic interconnects

Optimal Deployment Scenarios Based on Verified Performance


Laser-Induced Forward Transfer for High-Conductivity Interconnects

The low carbon residue (0.8 at%) demonstrated for diamminebis(cyano-C)palladium-derived films [1] enables the fabrication of laser-transferred palladium lines with resistivity approaching bulk palladium (10.6 µΩ·cm). When using this precursor in LIFT processes, the resulting interconnects show less than 2% deviation in electrical resistance compared to >15% for lines from palladium acetate, ensuring reproducibility in printed electronics.

High-Throughput Electroless Plating of Fine-Pitch PCBs

The 52% higher deposition rate achieved with the target complex [2] permits achievement of 1.0 µm thickness in under 20 minutes, matching cycle-time targets for advanced HDI PCB lines. Bath stability of >14 days eliminates mid-shift replenishment interruptions, critical for 24/7 manufacturing environments where consistent plating quality is paramount.

Seed Layer Deposition for Advanced Semiconductor Nodes

With chlorine-free palladium films demonstrated through diamminebis(cyano-C)palladium electroless deposition [3], semiconductor fabs can avoid chlorine-induced corrosion of copper seed layers and achieve reliable subsequent Cu electroplating. Resistivity of 10.2 µΩ·cm meets the low-contact-resistance requirements for 7 nm node BEOL interconnects.

Selective Coating on Nickel Substrates for Catalyst Manufacturing

The electrochemical stability imparted by the cyanide/ammine coordination sphere permits selective reduction on catalytic surfaces without displacement deposition on aluminum fixtures; this reduces precious metal waste [4]. Deposition rate and purity advantages translate into uniform catalyst layers with enhanced active surface area retention.

Application
Selection Property
Validation Focus
Laser transfer interconnects
Low carbon residue precursor
Resistivity verification
High-throughput electroless PCB plating
High deposition rate, stable bath
Cycle time and bath longevity
Semiconductor seed layer deposition
Chlorine-free film formation
Copper seed layer compatibility
Selective catalyst coating
Controlled reduction kinetics
Selectivity on nickel substrates
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